

An In-depth Technical Guide to the Mechanism of Action of ELN-441958

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Compound of Interest		
Compound Name:	ELN-441958	
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Abstract

ELN-441958 is a novel, potent, and selective small-molecule antagonist of the bradykinin B1 receptor, a key player in chronic pain and inflammation.[1][2][3] This technical guide delineates the core mechanism of action of **ELN-441958**, summarizing critical quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is collated from preclinical pharmacological and pharmacokinetic studies.

Core Mechanism of Action: Bradykinin B1 Receptor Antagonism

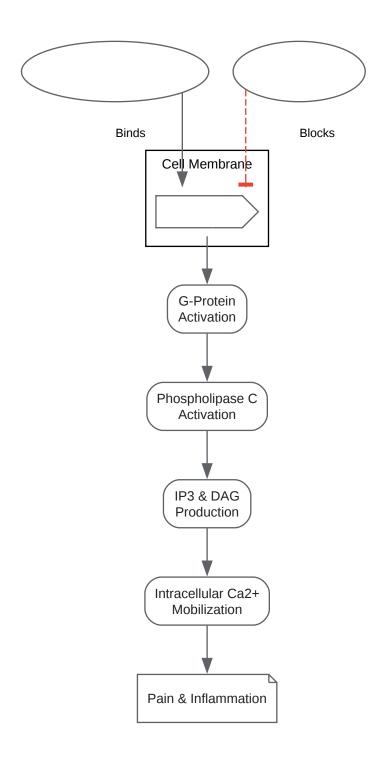
ELN-441958 functions as a competitive antagonist at the bradykinin B1 receptor.[1][2][3] The bradykinin B1 receptor, a G-protein coupled receptor, is typically upregulated during inflammatory processes and is implicated in the pathogenesis of chronic pain.[1][2][3] By binding to this receptor, **ELN-441958** blocks the action of the endogenous agonist ligand, des-Arg(10)-kallidin (DAKD), thereby inhibiting the downstream signaling cascade that leads to pain and inflammation.[1][2][3]

Signaling Pathway

The binding of an agonist to the bradykinin B1 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[1][2] **ELN-441958** competitively inhibits this



process.



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Figure 1: ELN-441958 Mechanism of Action at the B1 Receptor.

Quantitative Data Summary



The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of **ELN-441958**.

Table 1: In Vitro Receptor Binding and Potency

Parameter	Species	Cell Line/Tissue	Value	Reference
Ki (Binding Affinity)	Human	IMR-90 human fibroblast membranes	0.26 ± 0.02 nM	[1]
KB (Antagonist Potency)	Human	IMR-90 cells	0.12 ± 0.02 nM	[1]
KB (Antagonist Potency)	Rhesus Monkey	-	0.24 ± 0.01 nM	[1]
KB (Antagonist Potency)	Rat	-	1.5 ± 0.4 nM	[1]
KB (Antagonist Potency)	Mouse	-	14 ± 4 nM	[1]

Table 2: Selectivity Profile

Receptor	Selectivity vs. B1 Receptor	Notes	Reference
Bradykinin B2 Receptor	Highly selective for B1	Did not antagonize bradykinin-induced calcium mobilization.	[1]
Opioid Receptors	No involvement	Naltrexone did not affect the antihyperalgesic effects of ELN- 441958.	[1]

Table 3: In Vivo Efficacy

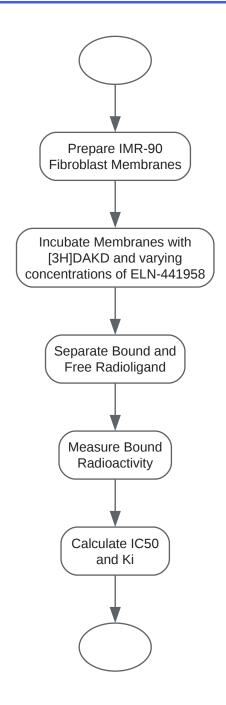


Model	Species	Endpoint	ED50	Reference
Carrageenan- induced thermal hyperalgesia	Rhesus Monkey	Reduction of hyperalgesia	~3 mg/kg s.c.	[1][2]

Experimental ProtocolsRadioligand Binding Assay

- Objective: To determine the binding affinity (Ki) of ELN-441958 for the human bradykinin B1 receptor.
- Methodology:
 - Membranes from IMR-90 human fibroblasts were prepared.
 - Competitive binding assays were performed using the B1 agonist radioligand [3H]desArg(10)-kallidin ([3H]DAKD).
 - Increasing concentrations of ELN-441958 were incubated with the membranes and the radioligand.
 - The amount of bound radioligand was measured to determine the concentration of ELN-441958 required to inhibit 50% of [3H]DAKD binding (IC50).
 - The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.[1]





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Figure 2: Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

- Objective: To determine the functional antagonist potency (KB) of ELN-441958 at the B1 receptor.
- Methodology:

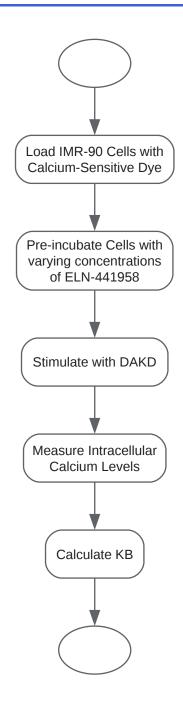






- IMR-90 cells, which endogenously express the human B1 receptor, were utilized.
- Cells were loaded with a calcium-sensitive fluorescent dye.
- Cells were pre-incubated with varying concentrations of ELN-441958.
- The B1 receptor agonist DAKD was added to stimulate the cells.
- The change in intracellular calcium concentration was measured by monitoring the fluorescence of the dye.
- The concentration-dependent inhibition of the DAKD-induced calcium response by ELN-441958 was used to calculate the KB value.[1]





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Figure 3: Workflow for Calcium Mobilization Assay.

In Vivo Analgesic Efficacy Model

- Objective: To assess the in vivo efficacy of ELN-441958 in a primate model of inflammatory pain.
- Methodology:



- Inflammation and thermal hyperalgesia were induced in the tail of rhesus monkeys by a subcutaneous injection of carrageenan.
- The baseline tail-withdrawal latency in response to a thermal stimulus was measured.
- ELN-441958 was administered subcutaneously at various doses.
- The tail-withdrawal latency was measured again at different time points after drug administration.
- The dose-dependent reduction in thermal hyperalgesia was used to determine the ED50.
 [1]

Conclusion

ELN-441958 is a highly potent and selective bradykinin B1 receptor antagonist with demonstrated efficacy in a primate model of inflammatory pain.[1] Its mechanism of action, characterized by competitive inhibition of the B1 receptor and subsequent blockade of intracellular calcium mobilization, positions it as a promising therapeutic candidate for the treatment of chronic pain and inflammatory conditions. The data presented in this guide provide a comprehensive overview of its preclinical pharmacological profile.

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